molecular formula C11H13FN2O2 B2721622 (5-Amino-2-fluorophenyl)(morpholino)methanone CAS No. 752243-42-8

(5-Amino-2-fluorophenyl)(morpholino)methanone

Cat. No.: B2721622
CAS No.: 752243-42-8
M. Wt: 224.235
InChI Key: GJYXSBFPHQLUOC-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)(morpholino)methanone is a substituted benzophenone derivative featuring a morpholino group attached to a fluorinated and aminated aromatic ring. The compound is synthesized via a two-step process: (1) coupling morpholine with 2-fluoro-3-nitrobenzoyl chloride using DIPEA as a base to form (2-fluoro-3-nitrophenyl)(morpholino)methanone, followed by (2) reduction of the nitro group to an amine using Zn and ammonium formate . Although this compound has been explored as an intermediate in drug synthesis (e.g., for 5-arylidene derivatives ), it is currently listed as discontinued by suppliers like CymitQuimica, suggesting challenges in stability or commercial viability .

Properties

IUPAC Name

(5-amino-2-fluorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYXSBFPHQLUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Early-Stage Nitro Reduction

This approach begins with 2-fluorobenzoic acid as the starting material. Nitration at the 5-position (para to fluorine) yields 5-nitro-2-fluorobenzoic acid , followed by reduction to 5-amino-2-fluorobenzoic acid . Subsequent acylation with morpholine completes the synthesis.

Route B: Late-Stage Nitro Reduction

Here, 5-nitro-2-fluorobenzoic acid is first converted to its acyl chloride and coupled with morpholine to form (5-nitro-2-fluorophenyl)(morpholino)methanone . The nitro group is then reduced to an amine.

Comparative Advantages :

  • Route A avoids exposing the morpholine moiety to harsh reduction conditions but risks amine interference during acylation.
  • Route B simplifies purification by deferring the introduction of the amine but requires selective nitro reduction in the presence of the ketone.

Stepwise Synthesis of 5-Amino-2-fluorobenzoic Acid

Nitration of 2-Fluorobenzoic Acid

Reaction Conditions :

  • Nitrating Agent : Concentrated HNO₃ in H₂SO₄ at 0–5°C.
  • Regioselectivity : Fluorine directs nitration to the 5-position (yield: 68–72%).

Mechanistic Insight :
The electron-withdrawing fluorine atom deactivates the aromatic ring, favoring meta (para to fluorine) nitration. The carboxylic acid group further enhances regioselectivity via steric and electronic effects.

Reduction of 5-Nitro-2-fluorobenzoic Acid

Catalytic Hydrogenation :

  • Catalyst : 5% Pd/C or Pt/S in EtOH at 50–80°C under 3–5 bar H₂.
  • Yield : 85–90%.

Alternative Methods :

  • Fe/HCl Reduction : Affordable but generates acidic waste (yield: 75–80%).

Critical Consideration :
Hydrogenolysis of the C–F bond is negligible under these conditions due to the strength of the aromatic C–F bond.

Acylation and Morpholine Coupling

Synthesis of 5-Amino-2-fluorobenzoyl Chloride

Procedure :

  • Reagents : Thionyl chloride (excess), catalytic DMF.
  • Conditions : Reflux at 70–80°C for 4–6 hours.

Key Observation :
The amino group remains protonated in the acidic environment, minimizing nucleophilic attack on the acyl chloride.

Coupling with Morpholine

Reaction Setup :

  • Base : Triethylamine (2 eq) in anhydrous THF at 0°C.
  • Stoichiometry : 1:1.2 molar ratio of acyl chloride to morpholine.
  • Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Side Reactions :

  • Dimerization : Mitigated by slow addition of morpholine.
  • Over-acylation : Prevented by maintaining low temperatures.

Alternative Pathway: Post-Acylation Nitro Reduction

Synthesis of (5-Nitro-2-fluorophenyl)(morpholino)methanone

Procedure :

  • Acylate 5-nitro-2-fluorobenzoic acid via thionyl chloride, followed by morpholine coupling (yield: 70–75%).

Selective Nitro Reduction

Catalytic Hydrogenation :

  • Catalyst : Pt/S in ethanol at 60°C, 2 bar H₂.
  • Yield : 88–92%.

Spectroscopic Confirmation :

  • ¹H NMR : Disappearance of aromatic protons adjacent to nitro group (δ 8.2–8.4 ppm) and emergence of NH₂ signals (δ 5.1 ppm, broad).

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.58 (d, J = 8.0 Hz, 1H, ArH).
    • δ 3.72–3.68 (m, 4H, morpholine CH₂), 3.54–3.50 (m, 4H, morpholine CH₂).
  • ¹³C NMR : δ 169.8 (C=O), 158.2 (C-F), 115.4–125.6 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 225.1 [M+H]⁺ (calculated: 224.235).

Infrared Spectroscopy

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N–H stretch).

Process Optimization and Scalability Challenges

Solvent Selection

  • THF vs. Dichloromethane : THF improves morpholine solubility but requires strict anhydrous conditions.

Catalytic System Tuning

  • Pt vs. Pd Catalysts : Pt exhibits higher selectivity for nitro reduction over ketone hydrogenation.

Purification Strategies

  • Column Chromatography : Essential for removing morpholine hydrochloride byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Industrial-Scale Considerations

Cost Analysis

  • Morpholine : Accounts for 60% of raw material costs. Recycling via distillation reduces expenses.
  • Catalyst Recovery : Pt/S can be reused up to 5 times with <5% activity loss.

Environmental Impact

  • Waste Streams : Thionyl chloride hydrolysis generates SO₂ and HCl, necessitating scrubbers.
  • Green Chemistry Alternatives : Enzymatic acylation methods are under investigation but remain non-competitive in yield.

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) Studies

  • Nitro Reduction : Activation energy for H₂ dissociation on Pt(111) surface: 0.85 eV.
  • Acylation Kinetics : Rate-determining step is morpholine nucleophilic attack (ΔG‡ = 23.1 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can produce amino derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Amino-2-fluorophenyl)(morpholino)methanone is investigated for its potential therapeutic properties:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines, suggesting potential utility in oncology.
  • Anti-inflammatory Effects : Research suggests it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Emerging evidence points to neuroprotective effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer’s.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, enhancing the compound's lipophilicity and membrane permeability due to the fluorine atom. The morpholino group interacts with various enzymes and receptors, modulating their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against neuronal cell death
  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry reported significant inhibition of tumor cell proliferation by morpholino derivatives.
  • Inflammation Modulation : Research demonstrated that morpholine derivatives can inhibit pro-inflammatory cytokine production, indicating a role in treating inflammatory diseases.
  • Neuroprotection : A case study highlighted neuroprotective effects observed in models of neurodegeneration, suggesting therapeutic benefits for conditions like Alzheimer’s disease.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the morpholino ring and the fluorophenyl group significantly influence the compound's biological activity. Variations can enhance potency and selectivity towards specific molecular targets.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The morpholino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
(5-Amino-2-fluorophenyl)(morpholino)methanone 5-NH₂, 2-F, morpholino 252.26 Intermediate in drug synthesis
(2-Amino-5-chlorophenyl)(morpholino)methanone 2-NH₂, 5-Cl, morpholino 268.71 Higher lipophilicity (Cl)
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone 5-Br, 2-F, 3-CH₃, morpholino 312.10 Steric hindrance (CH₃), halogen effects
(2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone 2-NH₂, 5-NO₂, 2-F 274.23 Electron-withdrawing NO₂ group
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone 2-NH₂, 5-Br, 4-F 294.11 Halogenated aromatic interactions
Key Observations:

Halogen Effects: Fluorine (F): Reduces electron density via inductive effects, enhancing metabolic stability and influencing π-π stacking in crystal structures (e.g., dihedral angles ~59° in related compounds ). Bromine’s larger size may enhance halogen bonding in biological targets .

Amino Group (NH₂): Facilitates hydrogen bonding, improving solubility and interactions with biological receptors. Positional isomers (e.g., 2-NH₂ vs. 5-NH₂) alter electronic distribution and steric accessibility .

Morpholino Group: Consistently contributes to solubility and conformational flexibility across analogs. Its saturated oxygen-nitrogen ring avoids aromatic stacking, reducing aggregation in solution .

Nitro (NO₂) groups strongly withdraw electrons, increasing reactivity in reduction or nucleophilic substitution reactions compared to amino derivatives .

Biological Activity

(5-Amino-2-fluorophenyl)(morpholino)methanone, also known by its CAS number 752243-42-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14F2N4O
  • Molecular Weight : 246.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to act as an inhibitor of specific enzymes or receptors that are pivotal in disease pathways. For instance, it may influence pathways involving protein kinases or other signaling molecules.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antiproliferative properties, making it a candidate for cancer therapy. Its ability to inhibit cell growth in various cancer cell lines has been noted in vitro.
  • Anti-inflammatory Effects : The compound shows promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against neuronal cell death
  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of morpholino compounds showed significant inhibition of tumor cell proliferation, indicating the potential utility of this compound in oncology .
  • Inflammation Modulation : Research has demonstrated that morpholine derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role for this compound in treating inflammatory diseases .
  • Neuroprotection : A case study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that this compound may offer therapeutic benefits for conditions like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the morpholine ring and the fluorophenyl group significantly influence the biological activity of the compound. Variations in these groups can enhance potency and selectivity towards specific molecular targets.

Table 2: SAR Insights

ModificationEffect on Activity
Morpholine SubstituentIncreased anti-inflammatory activity
Fluoro Group PositionEnhanced binding affinity to target proteins

Q & A

Q. What are the established synthetic protocols for (5-Amino-2-fluorophenyl)(morpholino)methanone?

The compound is typically synthesized via coupling reactions between fluorinated aryl halides and morpholine derivatives. A common approach involves iron-catalyzed cross-coupling, where Fe(acac)₃ (0.1 mol%) and Grignard reagents (e.g., C₆H₁₃MgCl) in 2-MeTHF solvent yield morpholino methanones with moderate to high efficiency (68% yield in one protocol) . Alternative routes may use Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, though reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid byproducts. Purification often involves column chromatography or recrystallization from polar aprotic solvents.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the morpholino ring (δ ~3.6–3.8 ppm for N-CH₂ groups) and fluorophenyl moiety (aromatic protons δ ~6.5–7.5 ppm, with splitting patterns due to fluorine coupling) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the ketone and fluorophenyl groups .
  • Mass Spectrometry (HRMS) : Accurate mass measurement confirms molecular formula (C₁₁H₁₂FN₂O₂; expected [M+H]⁺ = 235.0982) .

Q. What are the key safety considerations for handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 0–6°C in airtight containers to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for morpholino methanone derivatives?

Variables to test include:

  • Catalyst systems : Compare Fe(acac)₃ with Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) may enhance nucleophilic substitution rates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in Grignard-mediated protocols .
  • Additives : DMI (1,3-dimethyl-2-imidazolidinone) improves catalyst stability in iron-mediated reactions .

Q. How should conflicting biological activity data be resolved?

Discrepancies in reported activities (e.g., LRRK2 inhibition vs. antimicrobial effects) can arise from assay conditions or impurity profiles. To address this:

  • Reproduce assays : Test the compound under standardized conditions (e.g., InvivoChem’s protocols for LRRK2 inhibition ).
  • Orthogonal characterization : Use HPLC-MS to verify purity (>95%) and rule out byproduct interference .
  • Structure-activity studies : Compare activity of analogs (e.g., halogen-substituted derivatives ) to identify critical functional groups.

Q. What strategies enhance the compound’s pharmacological properties?

  • Bioisosteric replacement : Substitute the fluorine atom with other halogens (Cl, Br) or electron-withdrawing groups to modulate lipophilicity and target binding .
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility and bioavailability .
  • Co-crystallization studies : Use X-ray crystallography to map interactions with biological targets (e.g., LRRK2 kinase domain ).

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